molecular formula C25H22BrN3O7S B11555653 3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate

3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B11555653
M. Wt: 588.4 g/mol
InChI Key: ILTAOUJPLWSBMR-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate is a complex organic compound that features a combination of nitrobenzamido, bromophenyl, and piperidine-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-nitrobenzamido phenyl and 4-bromo-3-(piperidine-1-sulfonyl)benzoic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes or receptors, modulating their activity. The bromophenyl and piperidine-sulfonyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate: Similar structure but with an amino group instead of a nitro group.

    3-(4-Nitrobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-(4-Nitrobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate is unique due to the combination of functional groups that confer specific chemical and biological properties

Properties

Molecular Formula

C25H22BrN3O7S

Molecular Weight

588.4 g/mol

IUPAC Name

[3-[(4-nitrobenzoyl)amino]phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C25H22BrN3O7S/c26-22-12-9-18(15-23(22)37(34,35)28-13-2-1-3-14-28)25(31)36-21-6-4-5-19(16-21)27-24(30)17-7-10-20(11-8-17)29(32)33/h4-12,15-16H,1-3,13-14H2,(H,27,30)

InChI Key

ILTAOUJPLWSBMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

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